molecular formula C19H19N3O3 B2525739 3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide CAS No. 946335-73-5

3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide

Cat. No.: B2525739
CAS No.: 946335-73-5
M. Wt: 337.379
InChI Key: OUEZPBNRRCLVGN-UHFFFAOYSA-N
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Description

This compound (CAS 225120-45-6) is a propanamide derivative featuring a 4-methoxyphenyl group and a 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl moiety. Its molecular formula is C21H27N5O2, with a molecular weight of 337.4 g/mol . The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system, while the 4-methoxy substituent on the phenyl ring may enhance solubility and modulate target binding.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-18(19(24)22-12-4-3-5-16(22)20-13)21-17(23)11-8-14-6-9-15(25-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEZPBNRRCLVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds .

Scientific Research Applications

3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in aryl substituents, pyrido[1,2-a]pyrimidine ring substitutions, and side-chain modifications. Key examples include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents Molecular Weight Key Features Binding Affinity (kcal/mol) Biological Activity
Target Compound
(CAS 225120-45-6)
4-methoxyphenyl, 2-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl 337.4 Enhanced solubility due to methoxy group Not reported Potential HSP40/JDP inhibition (inferred)
3-(4-Chlorophenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-{4-hydroxy-2-oxo-2H-pyrido[1,2-a]pyrimidin-3-yl}propanamide
(ZINC000206246138)
4-chlorophenyl, 4-hydroxy-2-oxo-pyrido[1,2-a]pyrimidin-3-yl ~506.9* Chlorine enhances lipophilicity; dihydroxyphenylethyl side chain -38.735 Inhibits cancer cell migration via DNAJA1/mutant p53
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide 4-bromophenyl, 4-hydroxy-6-oxo-pyrimidin-5-yl 458.3 Bromine increases molecular bulk; chiral phenylethyl group Not reported Structural data (X-ray) but no explicit activity
3-(4-Chlorophenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-{2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide
(ZINC000096231695)
4-chlorophenyl, 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidin-3-yl ~506.9* Mixed hydroxy/oxo substitutions on pyrido ring -38.296 Likely similar to ZINC000206246138 but lower binding affinity

Key Insights from Structural Variations

Aryl Substituent Effects :

  • The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to chloro- or bromo- analogs, which are more lipophilic .
  • Chlorine and bromine substituents may enhance target binding via hydrophobic interactions but reduce bioavailability .

Pyrido[1,2-a]pyrimidine Ring Modifications: The 4-oxo group in the target compound (vs. Hydroxy substitutions (e.g., 4-hydroxy in ZINC000206246138) may confer additional polarity or chelation capabilities .

Side-Chain Diversity :

  • The dihydroxyphenylethyl side chain in ZINC000206246138 supports interactions with polar residues in DNAJA1 or mutant p53 , whereas the target compound’s simpler methyl group may limit such interactions.

Binding Affinities and Activity Trends

  • The chlorophenyl analog ZINC000206246138 exhibits the strongest binding affinity (-38.735 kcal/mol ), attributed to its dihydroxyphenylethyl side chain and pyrido ring substitutions .
  • The target compound’s lack of a polar side chain and methoxy substituent may result in weaker binding, though this remains speculative without experimental data.

Research Findings and Limitations

Data Gaps and Inconsistencies

  • Binding affinity discrepancies exist for ZINC000206246138: -38.735 kcal/mol in vs. -38.296 kcal/mol in , possibly due to typographical errors or assay variations.
  • Physical properties (e.g., melting point, solubility) for the target compound are unreported, limiting direct comparisons .

Biological Activity

3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide, with CAS number 946335-73-5, is a compound belonging to the pyrido[1,2-a]pyrimidine class. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique structural features contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol. The structure consists of a pyrido[1,2-a]pyrimidine core linked to a methoxyphenyl group and a propanamide side chain.

PropertyValue
Molecular FormulaC19H19N3O3C_{19}H_{19}N_{3}O_{3}
Molecular Weight337.4 g/mol
CAS Number946335-73-5

Mechanisms of Biological Activity

Research indicates that compounds in the pyrido[1,2-a]pyrimidine family exhibit various mechanisms of action:

1. Inhibition of Enzymatic Activity:

  • Many derivatives target enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. For instance, compounds that inhibit DHFR can reduce the availability of tetrahydrofolate necessary for DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells like cancer cells .

2. Targeting Kinase Pathways:

  • Some pyrido[1,2-a]pyrimidines have been shown to inhibit specific kinases involved in cancer progression. This includes targeting the ephrin receptor family, which is overexpressed in various cancers .

3. Antimicrobial Activity:

  • Compounds with similar structures have demonstrated activity against protozoan infections and bacterial strains by disrupting cellular processes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

1. In Vitro Studies:

  • A study assessed the cytotoxic effects of pyrido[1,2-a]pyrimidines on leukemia cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

2. Anticancer Activity:

  • Another investigation focused on a series of pyrido[1,2-a]pyrimidine derivatives, revealing that those with specific substitutions on the nitrogen atoms showed enhanced potency against various cancer cell lines .

3. Antimicrobial Effects:

  • Research highlighted the effectiveness of related compounds against Trypanosoma cruzi and Trichomonas vaginalis, showcasing their potential as anti-parasitic agents .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerDHFR inhibition
Kinase inhibitionTargeting ephrin receptors
AntimicrobialDisruption of cellular processes

Q & A

Q. What are the key synthetic pathways and reaction conditions for preparing 3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide?

The synthesis typically involves multi-step organic reactions, including:

  • Core formation : Construction of the pyrido[1,2-a]pyrimidin-4-one scaffold via cyclization reactions under controlled temperatures (70–100°C) and solvents like ethanol or DMF .
  • Functionalization : Introduction of the 4-methoxyphenyl group through nucleophilic substitution or coupling reactions, requiring catalysts such as palladium or copper .
  • Amide coupling : Reaction of the pyrimidine intermediate with 3-(4-methoxyphenyl)propanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Critical parameters include pH control (6–8), inert atmospheres, and purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with methoxy protons (~δ 3.8 ppm) and pyrimidinone carbonyl signals (~δ 165 ppm) as key markers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. What are the primary biological targets and assay systems used to evaluate its pharmacological potential?

Preliminary studies focus on:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based or radiometric methods .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Q. How does the compound’s solubility and stability influence experimental design?

  • Solubility : Low aqueous solubility necessitates DMSO stock solutions (<10% v/v in assays) to avoid solvent interference .
  • Stability : Degradation under acidic/alkaline conditions requires pH-controlled buffers (6–8) and storage at −20°C in dark .
  • Bioavailability : LogP values (~2.5–3.5) suggest moderate lipophilicity, guiding formulation for in vivo studies .

Q. What computational tools are used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict target binding modes .
  • ADMET prediction : SwissADME or ADMETLab for permeability (e.g., Caco-2 cell models), cytochrome P450 interactions, and hepatotoxicity .

Advanced Research Questions

Q. How can SHELX programs be optimized for refining the compound’s crystal structure, especially with disordered atoms?

  • Disorder handling : Use PART and SIMU instructions in SHELXL to model split positions, with occupancy refinement constrained to 0.5–1.0 .
  • Hydrogen bonding : Apply DFIX and DANG restraints to stabilize O–H⋯N and N–H⋯O interactions observed in packing diagrams .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?

  • Metabolic profiling : LC-MS/MS to identify active metabolites or degradation products .
  • Protein binding assays : Equilibrium dialysis to quantify serum albumin binding, which may reduce free drug concentration .
  • Dose optimization : Pharmacokinetic studies (AUC, Cmax) to correlate exposure with efficacy .

Q. How do structural modifications (e.g., substituent variations) impact target selectivity and potency?

  • SAR analysis : Compare IC₅₀ values of analogs (e.g., halogenated vs. methoxy derivatives) to identify pharmacophores .
  • Co-crystallization : Resolve target-ligand complexes (e.g., kinase-inhibitor) to map binding interactions .
  • Free energy calculations : MM-GBSA to quantify substituent contributions to binding affinity .

Q. What experimental approaches resolve discrepancies in reported crystallographic data (e.g., bond lengths, angles)?

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) .
  • Twinning analysis : Hooft/y parameters in PLATON to detect and model twinned crystals .
  • Density functional theory (DFT) : Compare experimental geometries with optimized structures (e.g., B3LYP/6-31G*) .

Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify target protein expression changes .
  • Kinetic assays : Stopped-flow spectroscopy to measure enzymatic inhibition rates (kcat/KM) .

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